N-Acetyl-N-(triethylgermyl)acetamide
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Overview
Description
N-Acetyl-N-(triethylgermyl)acetamide is an organic compound that belongs to the class of acetamides It contains a unique combination of acetyl and triethylgermyl groups attached to the nitrogen atom of the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(triethylgermyl)acetamide typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction proceeds under mild conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetyl and triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-N-(triethylgermyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in studies involving enzyme inhibition and protein modification.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(triethylgermyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The acetyl and triethylgermyl groups can modify the activity of these targets by forming covalent bonds or altering their conformation. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with only an acetyl group attached to the nitrogen atom.
N,N-Dimethylacetamide: Contains two methyl groups instead of triethylgermyl.
N-Acetyl-N-(trimethylsilyl)acetamide: Similar structure but with a trimethylsilyl group instead of triethylgermyl.
Uniqueness
N-Acetyl-N-(triethylgermyl)acetamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
112499-07-7 |
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Molecular Formula |
C10H21GeNO2 |
Molecular Weight |
259.91 g/mol |
IUPAC Name |
N-acetyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C10H21GeNO2/c1-6-11(7-2,8-3)12(9(4)13)10(5)14/h6-8H2,1-5H3 |
InChI Key |
CZQHELWMCMQALA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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